(3S,4R)-1-Boc-4-fmoc-amino-3-pyrrolidinecarboxylic acid

CAS No.: 346610-79-5

Cat. No.: VC4233825

Molecular Formula: C25H28N2O6

Molecular Weight: 452.507

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 346610-79-5 |

|---|---|

| Molecular Formula | C25H28N2O6 |

| Molecular Weight | 452.507 |

| IUPAC Name | (3S,4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-12-19(22(28)29)21(13-27)26-23(30)32-14-20-17-10-6-4-8-15(17)16-9-5-7-11-18(16)20/h4-11,19-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/t19-,21-/m0/s1 |

| Standard InChI Key | MDJLYIHNKUJSBA-FPOVZHCZSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture and Stereochemical Configuration

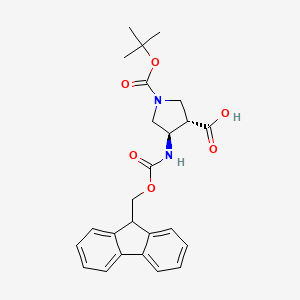

(3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic acid features a five-membered pyrrolidine ring substituted at positions 1, 3, and 4. The Boc group (tert-butoxycarbonyl) protects the secondary amine at position 1, while the Fmoc group (9-fluorenylmethyloxycarbonyl) shields the primary amine at position 4. The carboxylic acid moiety at position 3 provides a handle for further functionalization. The stereochemistry at C3 (S-configuration) and C4 (R-configuration) is critical for its biological activity and intermolecular interactions .

The IUPAC name, (3S,4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, reflects its substitution pattern and protecting groups . Its SMILES notation, CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O, encodes the stereochemical details and connectivity .

Physicochemical Properties

Key physicochemical parameters are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 452.5 g/mol | |

| Density | 1.33 g/cm³ | |

| Boiling Point | 650.2°C at 760 mmHg | |

| Flash Point | 347°C | |

| LogP (Partition Coefficient) | 4.17 | |

| PSA (Polar Surface Area) | 105.17 Ų |

The high boiling point and flash point indicate thermal stability, advantageous for high-temperature synthetic steps. The moderate LogP value suggests balanced lipophilicity, facilitating solubility in organic solvents commonly used in SPPS, such as dimethylformamide (DMF) or dichloromethane (DCM) .

Synthetic Approaches and Purification Strategies

Protection Group Strategy

The synthesis of (3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic acid relies on orthogonal protection of the two amine groups. The Boc group, stable under basic conditions but cleavable by trifluoroacetic acid (TFA), is introduced first. Subsequent Fmoc protection of the secondary amine ensures compatibility with SPPS protocols, where Fmoc is removed via piperidine treatment without affecting the Boc group .

Key Synthetic Steps

-

Ring Formation: The pyrrolidine core is constructed via cyclization of appropriately protected linear precursors, often employing Mitsunobu reactions or reductive amination to establish stereochemistry .

-

Carboxylic Acid Activation: The C3 carboxylic acid is introduced through oxidation of a hydroxymethyl group or direct functionalization of a proline derivative .

-

Protection-Deprotection Sequences: Iterative Boc and Fmoc installations ensure regioselective functionalization. For example, the Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA), while Fmoc-Cl (9-fluorenylmethyl chloroformate) is used for Fmoc protection .

Purification and Characterization

Purification is achieved via flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC (C18 columns, acetonitrile/water mobile phases). Structural confirmation employs nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. The compound’s stereochemical purity is validated using chiral HPLC or X-ray crystallography .

Applications in Peptide Nucleic Acid (PNA) Design

Role as a Conformational Restriction Element

Incorporation of (3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic acid into PNAs introduces rigid, preorganized backbones that enhance hybridization with complementary DNA and RNA sequences. The pyrrolidine ring’s puckered conformation reduces entropic penalties during duplex formation, improving binding affinity and specificity .

Stereochemistry-Dependent Hybridization

Studies comparing (3S,4R) and (3R,4S) diastereomers reveal stark differences in DNA-binding properties. PNAs containing (3R,4S)-configured spacers exhibit melting temperatures (Tₘ) up to 10°C higher than their (3S,4R) counterparts, underscoring the importance of stereochemical fidelity in synthesis .

Functionalization for Diagnostic Applications

The secondary amine at position 4 serves as a site for post-synthetic modification. For instance, coupling with pyrene-1-carboxylic acid yields fluorescent PNA probes capable of distinguishing single-nucleotide polymorphisms (SNPs) via fluorescence quenching or enhancement .

Comparative Analysis with Related Pyrrolidine Derivatives

(3S,4R) vs. (3R,4S) Diastereomers

While both diastereomers share identical molecular formulas, their three-dimensional arrangements lead to divergent biological activities. The (3R,4S) configuration, as reported in PubMed study , stabilizes PNA-DNA hybrids more effectively due to favorable van der Waals interactions and reduced steric clash.

Analogues with Alternative Protecting Groups

Recent Advances and Future Directions

Solid-Phase Synthesis Innovations

Recent protocols leverage resin-bound intermediates to streamline production. For example, Wang resin functionalized with hydroxymethylphenoxyacetic acid (HMPA) enables efficient coupling and cleavage under mild acidic conditions .

Challenges in Scalable Synthesis

Despite its utility, large-scale production faces hurdles, including high costs of Fmoc-Cl and the need for chromatographic purification. Continuous-flow systems and immobilized enzyme catalysts are under investigation to address these limitations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume